molecular formula C16H12FN3O2 B14972460 4-Fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

4-Fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B14972460
M. Wt: 297.28 g/mol
InChI Key: VMODHJPZUGPQQA-UHFFFAOYSA-N
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Description

4-Fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a synthetic organic compound that belongs to the class of pyrido[1,2-A]pyrimidin-4-ones This compound is characterized by the presence of a fluorine atom, a benzamide group, and a pyrido[1,2-A]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves the following steps:

    Formation of the Pyrido[1,2-A]pyrimidin-4-one Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Benzamide Group: The benzamide group can be attached through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro Risperidone: A fluorinated derivative of risperidone with similar structural features.

    Paliperidone: A related compound with a pyrido[1,2-A]pyrimidin-4-one core structure.

    2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-3-yl)ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate: Another structurally related compound.

Uniqueness

4-Fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific combination of a fluorine atom, benzamide group, and pyrido[1,2-A]pyrimidin-4-one core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12FN3O2

Molecular Weight

297.28 g/mol

IUPAC Name

4-fluoro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C16H12FN3O2/c1-10-14(16(22)20-9-3-2-4-13(20)18-10)19-15(21)11-5-7-12(17)8-6-11/h2-9H,1H3,(H,19,21)

InChI Key

VMODHJPZUGPQQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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